molecular formula C15H15Cl2N3O3S B15109041 (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15109041
M. Wt: 388.3 g/mol
InChI Key: NKNFMAIZDQDBFY-UHFFFAOYSA-N
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Description

(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the condensation of 2,4-dichloroaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a suitable dicarbonyl compound under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and dichlorophenyl-containing molecules. Examples are:

  • (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-3H-pyrazol-3-one

Uniqueness

What sets (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H15Cl2N3O3S

Molecular Weight

388.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H15Cl2N3O3S/c1-9-12(7-18-14-3-2-10(16)6-13(14)17)15(21)20(19-9)11-4-5-24(22,23)8-11/h2-3,6-7,11,19H,4-5,8H2,1H3

InChI Key

NKNFMAIZDQDBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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